(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine
説明
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Mass Spectrometry
Computational Modeling of Electronic Structure (DFT Calculations)
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) highlight the electronic effects of the 2-fluorophenyl group:
- HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity.
- Natural Bond Orbital (NBO) analysis :
- Fluorine withdraws electron density (-0.25 e⁻), polarizing the phenyl ring.
- Amine group donates charge to the pyran ring (+0.18 e⁻).
- Electrostatic potential maps show localized negative charge at fluorine and positive charge at the NH₂ group .
Comparative Analysis with Tetrahydro-2H-pyran Derivatives
| Derivative | Key Structural Differences | Electronic Effects |
|---|---|---|
| 4-(4-Chlorophenyl) | Chlorine substituent (para) | Increased dipole moment (2.1 D vs. 1.8 D) |
| 4-(p-Tolyl) | Methyl group (para) | Enhanced lipophilicity (logP = 2.5 vs. 2.1) |
| 4-(2-Methoxyphenyl) | Methoxy group (ortho) | Steric hindrance reduces ring planarity |
The 2-fluorophenyl derivative exhibits 12% greater solubility in polar solvents compared to chlorophenyl analogs due to fluorine’s electronegativity .
Tables
Table 1. Comparative Crystallographic Data for Tetrahydro-2H-pyran Derivatives:
| Compound | Space Group | Unit Cell Volume (ų) | C–X Bond Length (Å) |
|---|---|---|---|
| 2-Fluorophenyl | P21 | 1,082 | 1.35 (C–F) |
| 4-Chlorophenyl | P21/c | 1,145 | 1.73 (C–Cl) |
| p-Tolyl | P212121 | 1,210 | 1.54 (C–CH₃) |
Table 2. Key IR Absorptions for Tetrahydro-2H-pyran Derivatives:
| Functional Group | 2-Fluorophenyl (cm⁻¹) | 4-Chlorophenyl (cm⁻¹) |
|---|---|---|
| C–X (X = F, Cl) | 1,235 | 750 |
| C–O–C (pyran) | 1,110 | 1,105 |
| N–H | 3,350 | 3,340 |
特性
IUPAC Name |
[4-(2-fluorophenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWCDYSBZXDILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589853 | |
| Record name | 1-[4-(2-Fluorophenyl)oxan-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-78-0 | |
| Record name | 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2-Fluorophenyl)oxan-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a tetrahydropyran ring substituted with a 2-fluorophenyl group and a methanamine moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
1. Pharmacological Profile
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that tetrahydropyran derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against HeLa and A375 human tumor cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, derivatives have been shown to inhibit cyclin-dependent kinases (CDK), which are critical in regulating the cell cycle .
- Neuroprotective Effects : Some studies suggest that related compounds might exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
The mechanisms through which this compound exerts its effects include:
- Interaction with Receptors : The compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. This interaction could lead to downstream effects influencing cellular responses .
- Inhibition of Kinases : As noted, the inhibition of kinases such as CDK can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapy .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of tetrahydropyran derivatives found that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 5.0 | Apoptosis |
| B | A375 | 3.5 | Cell Cycle Arrest |
| C | HCT116 | 7.0 | Apoptosis Induction |
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective properties of related compounds in models of oxidative stress. Results indicated that these compounds reduced neuronal death by modulating antioxidant defenses.
| Compound | Model | Effect | Mechanism |
|---|---|---|---|
| D | PC12 Cells | Significant | Antioxidant Activity |
| E | SH-SY5Y Cells | Moderate | Neurotransmitter Modulation |
科学的研究の応用
Antidepressant Activity
Research indicates that derivatives of tetrahydropyran compounds can exhibit antidepressant-like effects. The presence of the fluorophenyl group in (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine may enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that similar compounds showed significant activity in preclinical models for depression, suggesting potential for further development as antidepressants .
Anticancer Properties
The compound has been investigated for its anticancer properties. In vitro studies have shown that tetrahydropyran derivatives can inhibit tumor cell proliferation. The fluorine atom's electronegativity may play a role in enhancing the compound's binding affinity to cancer-related targets, leading to apoptosis in cancer cells. Case studies involving related compounds have reported promising results against various cancer cell lines, indicating that this compound could have similar effects .
Potential Neuroprotective Effects
Recent research has suggested that compounds similar to this compound exhibit neuroprotective effects in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels and reduce oxidative stress could make this compound a candidate for treating conditions like Alzheimer's disease and Parkinson's disease. Studies have indicated that tetrahydropyran derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include the formation of the tetrahydropyran ring followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution or coupling reactions .
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Ring Formation | Tetrahydrofuran, Acid Catalyst |
| 2 | Fluorination | Fluorinating Agent |
| 3 | Amine Introduction | Amine Source |
類似化合物との比較
Halogen Substituent Variations
Substituting the fluorine atom with other halogens (e.g., Cl, Br) or modifying its position significantly alters properties:
Key Insight : Fluorine’s small size and high electronegativity enhance binding interactions compared to bulkier halogens. The ortho position maximizes steric and electronic complementarity with biological targets like kappa opioid receptors .
Trifluoromethyl Group vs. Fluorine
The trifluoromethyl (-CF₃) group introduces distinct electronic and steric effects:
| Compound | Substituent | Key Findings | Reference |
|---|---|---|---|
| (4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine | -CF₃ (para) | Enhanced lipophilicity and receptor binding due to strong electron-withdrawing effects | |
| (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine | -F (ortho) | Superior selectivity for neurological targets; lower off-target interactions |
Key Insight : While -CF₃ improves binding in some contexts, its para position and bulkiness may reduce specificity compared to ortho-fluorine .
Functional Group Modifications
Replacing the methanamine group with other functionalities impacts biological activity:
| Compound | Functional Group | Key Findings | Reference |
|---|---|---|---|
| (4-Methyltetrahydro-2H-pyran-4-yl)methanol | -OH | Limited biological activity due to poor membrane permeability | |
| (4-Methyltetrahydro-2H-pyran-4-yl)methylamine | -CH₂NH₂ | Moderate antimicrobial activity; reduced CNS penetration vs. methanamine | |
| (4-Methyloxan-4-yl)thiol | -SH | Strong protein interactions but rapid oxidation in vivo |
Key Insight : The methanamine group (-CH₂NH₂) balances solubility and bioavailability, enabling efficient crossing of the blood-brain barrier .
Heterocyclic Ring Replacements
Replacing the phenyl ring with heterocycles alters electronic properties:
| Compound | Heterocycle | Key Findings | Reference |
|---|---|---|---|
| (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine | Thiophene | Enhanced π-π stacking but reduced metabolic stability | |
| [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine | Pyridine | Increased basicity improves solubility but lowers target selectivity |
Key Insight : The phenyl ring’s aromaticity and fluorine substitution provide optimal electronic effects for receptor binding compared to heterocycles .
Substituent Position and Size Effects
Altering substituent position or size on the tetrahydropyran ring influences reactivity:
| Compound | Substituent | Position | Key Findings | Reference |
|---|---|---|---|---|
| (2-Ethyltetrahydro-2H-pyran-4-yl)methanamine | -C₂H₅ | 2- | Improved solubility but reduced binding due to steric hindrance | |
| (4-Methyltetrahydro-2H-pyran-4-yl)methanamine | -CH₃ | 4- | Moderate activity; methyl group minimally impacts ring conformation |
Key Insight : Substituents on the tetrahydropyran ring must balance solubility and steric effects to maintain target engagement .
準備方法
Synthesis via Tetrahydropyran Formation
One of the primary methods for synthesizing (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine involves the formation of the tetrahydropyran ring followed by amination. The general steps are as follows:
Formation of Tetrahydropyran :
- A suitable precursor, such as a tetrahydropyran derivative, is reacted with a fluorinated aromatic compound.
- Common reagents include Lewis acids or bases to facilitate ring closure.
-
- The tetrahydropyran intermediate is then treated with an amine source, typically methanamine.
- This step may require activation of the tetrahydropyran to enhance reactivity.
Reaction Conditions
The synthesis typically requires specific conditions to achieve optimal yields:
- Solvent : Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature : Reactions are often conducted at elevated temperatures (e.g., 70°C to 120°C) to drive the reaction forward.
- Catalysts : Catalysts such as palladium or nickel complexes may be employed to enhance the rate of reaction.
Yield and Purification
The yield of this compound can vary based on the method used:
| Method | Yield (%) | Purification Technique |
|---|---|---|
| Tetrahydropyran Formation | 75-90% | Silica gel chromatography |
| Direct Amination | 60-80% | Recrystallization |
Purification often involves techniques such as silica gel chromatography and recrystallization to isolate the desired product from by-products and unreacted materials.
Research Findings
Recent studies have explored various synthetic routes and their efficiencies:
Optimized Conditions : Research indicates that using microwave-assisted synthesis can significantly reduce reaction times while improving yields.
Alternative Pathways : Some studies suggest alternative pathways involving different fluorinated aromatic compounds, which can lead to variations in product properties.
Characterization Techniques : Characterization of the synthesized compound is typically performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the structure and purity of the compound.
Q & A
Q. What synthetic routes are reported for (4-(2-fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include:
- Ring Formation : Cyclization of 2-fluorophenyl-substituted precursors (e.g., using acid-catalyzed cyclocondensation) to form the tetrahydropyran core .
- Amination : Introduction of the methanamine group via reductive amination of ketone intermediates using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation .
- Optimization : Yield improvements (≥70%) are achieved under anhydrous conditions (e.g., THF or DCM) with controlled pH (6–7) to minimize side reactions .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : H NMR (δ 7.3–7.5 ppm for aromatic protons, δ 3.8–4.2 ppm for pyran oxygen-proximal CH2 groups) and C NMR (δ 160–165 ppm for fluorophenyl C-F coupling) confirm regiochemistry .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ m/z 250.12) and purity (>95%) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydropyran ring and fluorophenyl orientation .
Advanced Research Questions
Q. How does the stereoelectronic effect of the 2-fluorophenyl group influence conformational stability?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the electron-withdrawing fluorine atom stabilizes the chair conformation of the tetrahydropyran ring via hyperconjugation .
- Experimental Validation : Variable-temperature NMR shows restricted rotation of the fluorophenyl group at <−20°C, confirming steric and electronic stabilization .
Q. What strategies address conflicting SAR data in receptor-binding studies for analogs of this compound?
- Methodological Answer :
- Contradiction Resolution : Discrepancies in IC50 values (e.g., µ-opioid receptor binding) arise from fluorophenyl ring orientation. Use molecular docking (AutoDock Vina) to correlate binding poses with activity .
- Case Study : Analogues with para-substituted fluorine show 10-fold higher affinity than ortho-substituted derivatives due to reduced steric clash in hydrophobic pockets .
Q. How can in vitro metabolic stability be improved for this scaffold in CNS drug development?
- Methodological Answer :
- Metabolic Profiling : Incubate with human liver microsomes (HLMs) to identify CYP450-mediated oxidation hotspots (e.g., benzylic C-H bonds).
- Modifications : Introduce deuterium at metabolically labile positions (e.g., CH2NH2 → CD2NH2), increasing half-life (t1/2) from 2.1 to 6.8 hours .
Q. What computational models predict blood-brain barrier (BBB) permeability for derivatives of this compound?
- Methodological Answer :
- QSAR Models : Use Volsurf+ or MOE descriptors (e.g., polar surface area <70 Ų, logP 2–3) to prioritize candidates with predicted BBB penetration .
- In Silico Validation : Molecular dynamics simulations (GROMACS) show fluorophenyl groups enhance lipid bilayer partitioning, correlating with experimental PAMPA-BBB permeability (Pe > 5 × 10⁻⁶ cm/s) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
